molecular formula C19H16ClN3O2 B2898673 1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923139-88-2

1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2898673
CAS RN: 923139-88-2
M. Wt: 353.81
InChI Key: UPRWSLPXZMWYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

This compound shows promise in the field of antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . By extension, the subject compound could be synthesized into derivatives that target specific viral mechanisms.

Anti-inflammatory Applications

The anti-inflammatory potential of indole derivatives is well-documented, with several compounds showing significant activity in reducing inflammation . The compound could be modified to enhance its anti-inflammatory properties for therapeutic use.

Anticancer Research

Indole derivatives are known to possess anticancer properties by interfering with cell proliferation and inducing apoptosis in cancer cells . Research into the compound’s anticancer applications could lead to the development of new chemotherapeutic agents.

Antidiabetic Research

Indole derivatives have shown potential in managing diabetes by influencing various biological pathways involved in glucose metabolism . The compound could be explored for its utility in antidiabetic drug development.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-4-2-10-21-17(13)22-18(24)16-5-3-11-23(19(16)25)12-14-6-8-15(20)9-7-14/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRWSLPXZMWYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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